molecular formula C7H8BFO3 B1321477 [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid CAS No. 481681-02-1

[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid

Cat. No. B1321477
M. Wt: 169.95 g/mol
InChI Key: PWMOQHMTXJYUGE-UHFFFAOYSA-N
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Description

The compound of interest, 4-Fluoro-3-(hydroxymethyl)phenylboronic acid, is a boronic acid derivative that is part of a broader class of compounds known for their ability to form reversible covalent complexes with diols and polyols. These properties make them particularly useful in the recognition and sensing of saccharides and in the formation of responsive materials . The presence of a fluorine atom on the phenyl ring enhances the Lewis acidity of the boronic acid, which can influence its reactivity and binding affinity .

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . The introduction of fluorine atoms into the aromatic ring is known to affect the stability and reactivity of the boronic acid. For instance, compounds with ortho-fluorine substituents tend to be less stable . The synthesis process is crucial as it impacts the yield, purity, and physical properties of the boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acids, including those that are fluorinated, is influenced by the presence of substituents on the aromatic ring. Fluorination affects the acidity and the ability of the boronic acid to form stable complexes with diols . X-ray crystallography has been used to determine the structure of similar compounds, revealing insights into the arrangement of atoms and the geometry around the boron atom .

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling and amidation reactions . The ortho-substituents on the phenyl ring can influence the reactivity, as seen in the catalysis of dehydrative condensation reactions . The fluorine atoms can also affect the formation of cyclic structures and the overall stability of the boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-(hydroxymethyl)phenylboronic acid are influenced by the presence of the fluorine atom and the hydroxymethyl group. Fluorination enhances the Lewis acidity and can lead to increased binding affinity with diols . The hydroxymethyl group may also contribute to the solubility and reactivity of the compound in aqueous media . The acidity constants and hydrolytic stability of these compounds are critical parameters that can be determined through spectrophotometric and potentiometric methods .

Scientific Research Applications

Optical Modulation in Nanotechnology

[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid and its derivatives play a significant role in optical modulation. For instance, a study by Mu et al. (2012) demonstrates the use of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This application is crucial for saccharide recognition, where the quantum yield of photoluminescence varies with the boronic acid structure, impacting the optical properties of single-walled carbon nanotubes (Mu et al., 2012).

Fluorescence Quenching in Chemistry

Fluorescence quenching studies of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid highlight their importance in chemical analysis. Geethanjali et al. (2015) researched the quenching effect of aniline on these derivatives, revealing insights into conformational changes and intermolecular interactions in various alcohol environments (Geethanjali et al., 2015).

Glucose Sensing Materials

Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized for constructing glucose sensing materials. Das et al. (2003) describe its use in physiological pH environments, highlighting its potential in medical applications, particularly in diabetes management (Das et al., 2003).

Electronics and Acidity of Boronic Compounds

The electron-withdrawing character of fluorine atoms in boronic compounds like [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid influences their properties significantly. Gozdalik et al. (2017) discuss how these properties, such as acidity and hydrolytic stability, impact their applications in chemistry and biology (Gozdalik et al., 2017).

Carbohydrate-Binding Applications

In the field of carbohydrate recognition, boronic acids like [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid are instrumental. Dowlut & Hall (2006) show the effectiveness of ortho-hydroxyalkyl arylboronic acids in complexing model glycopyranosides under physiologically relevant conditions, which is crucial for targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Safety And Hazards

“[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the study of boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, is expected to lead to the development of new promising drugs .

properties

IUPAC Name

[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOQHMTXJYUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619071
Record name [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid

CAS RN

481681-02-1
Record name [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid
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Synthesis routes and methods I

Procedure details

To solution of (5-bromo-2-fluoro-phenyl)-methanol (1.0 eq) in THF (0.1M) at −78° C. was added dropwise n-BuLi (2.5M in Hex; 2.2 eq). The resulting mixture was stirred at −78° C. for 30 min then tri-isopropoxy borane (2.2 eq) was added. The final mixture was stirred 15 min at −78° C. then allowed to warm slowly to room temperature and stirred an extra hour. The reaction was quenched with HCl (10%) and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The residue was dissolved in EtOAc, water (few drops) was added then hexane until a precipitate formed. After 12 h of stirring, the desired compound was isolated by filtration as a white solid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluoro-benzyl alcohol (10 g, 49 mmol) in TBF (500 mL) at −78° C. was added BuLi (2.5M, 43 mL, 107 mmol) dropwise keeping the internal temperature below −73° C. After 25 min., trimethylborate (25 mL, 107 mmol) was added and the resulting reaction mixture stirred for 15 h at −78° C., 1 h at 21° C., then diluted with HCl 10% and ethyl acetate. The organic extracts were washed (H2O, brine), dried (MgSO4), filtered and concentrated. The residue was solidified from hexane/ethyl acetate with water (5 drops) to afford the 4-fluoro-3-hydroxymethyl-benzene-boronic acid compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Ma, CS Yeung - The Journal of Organic Chemistry, 2021 - ACS Publications
We report our efforts toward achieving C(sp 2 )–C(sp 3 ) coupling reactions with 2,2-difluorobicyclo[1.1.1]pentane (BCP-F 2 ) building blocks. By comparing the reactivities of matching …
Number of citations: 7 pubs.acs.org
AD William, ACH Lee, S Blanchard… - Journal of medicinal …, 2011 - ACS Publications
Discovery of the activating mutation V617F in Janus Kinase 2 (JAK2 V617F ), a tyrosine kinase critically involved in receptor signaling, recently ignited interest in JAK2 inhibitor therapy …
Number of citations: 174 pubs.acs.org

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